
Sepantronium bromide
Übersicht
Beschreibung
YM155, also known as sepantronium bromide, is a small molecule that was initially identified as a potent inhibitor of survivin, a member of the inhibitor of apoptosis protein family. Survivin is overexpressed in many types of cancer, making it a target for cancer therapy. YM155 has shown promising results in preclinical studies by inducing cell death in various cancer cell lines, including non-small cell lung cancer, renal cancer, glioblastomas, triple-negative breast cancer, prostate cancer, and acute myeloid leukemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: YM155 is synthesized through a multi-step process involving the formation of an imidazolium salt. The synthetic route typically includes the following steps:
- Formation of the imidazole ring.
- Alkylation of the imidazole ring to form the imidazolium salt.
- Bromination to introduce the bromide ion.
Industrial Production Methods: The industrial production of YM155 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: YM155 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: YM155 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung reaktiver Sauerstoffspezies führt.
Reduktion: Reduktionsreaktionen mit YM155 können zur Bildung reduzierter Zwischenprodukte führen.
Substitution: YM155 kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Natriumborhydrid oder andere Reduktionsmittel.
Substitution: Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von YM155 zur Bildung oxidierter Derivate führen, während Substitutionsreaktionen zur Bildung substituierter Imidazoliumverbindungen führen können .
Wissenschaftliche Forschungsanwendungen
YM155 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Survivin und seine Auswirkungen auf Zelltodwege zu untersuchen.
Biologie: Untersucht wird seine Rolle bei der Induktion von Apoptose in Krebszellen und sein Potenzial als Therapeutikum.
Medizin: In klinischen Studien für die Behandlung verschiedener Krebsarten untersucht, darunter nicht-kleinzelliger Lungenkrebs, Prostatakrebs und akute lymphatische Leukämie.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebstherapien und als Leitverbindung für die Wirkstoffforschung
5. Wirkmechanismus
YM155 übt seine Wirkung aus, indem es Survivin angreift, ein Protein, das Apoptose hemmt und Zellproliferation fördert. Die Verbindung bindet an die Promotorregion des Survivin-Gens und führt zur Herunterregulierung der Survivin-Expression. Dies führt zur Aktivierung von Apoptosewegen und Induktion von Zelltod in Krebszellen. Zusätzlich wurde gezeigt, dass YM155 DNA-Schäden induziert und den DNA-Schadensantwortweg aktiviert, was zu seinen zytotoxischen Wirkungen beiträgt .
Ähnliche Verbindungen:
Embelin: Ein weiteres kleines Molekül, das Survivin hemmt.
LCL161: Ein kleines Molekül, das auf Inhibitor-of-Apoptosis-Proteine zielt.
Birinapant: Ein bivalentes kleines Molekül, das auf Inhibitor-of-Apoptosis-Proteine zielt.
Einzigartigkeit von YM155: YM155 ist einzigartig in seiner Fähigkeit, die Survivin-Expression stark zu hemmen und Apoptose in einer Vielzahl von Krebszelllinien zu induzieren. Im Gegensatz zu anderen Survivin-Inhibitoren hat YM155 in präklinischen Studien eine signifikante Wirksamkeit gezeigt und wurde in klinischen Studien gut vertragen. Seine Fähigkeit, DNA-Schäden zu induzieren und den DNA-Schadensantwortweg zu aktivieren, unterscheidet es weiter von anderen ähnlichen Verbindungen .
Wirkmechanismus
YM155 exerts its effects by targeting survivin, a protein that inhibits apoptosis and promotes cell proliferation. The compound binds to the promoter region of the survivin gene, leading to downregulation of survivin expression. This results in the activation of apoptotic pathways and induction of cell death in cancer cells. Additionally, YM155 has been shown to induce DNA damage and activate the DNA damage response pathway, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Embelin: Another small molecule inhibitor of survivin.
LCL161: A small molecule that targets inhibitor of apoptosis proteins.
Birinapant: A bivalent small molecule that targets inhibitor of apoptosis proteins.
Uniqueness of YM155: YM155 is unique in its ability to potently inhibit survivin expression and induce apoptosis in a wide range of cancer cell lines. Unlike other survivin inhibitors, YM155 has shown significant efficacy in preclinical studies and has been well-tolerated in clinical trials. Its ability to induce DNA damage and activate the DNA damage response pathway further distinguishes it from other similar compounds .
Biologische Aktivität
Sepantronium bromide, also known as YM155, is a small-molecule inhibitor that selectively suppresses survivin, a member of the inhibitor of apoptosis (IAP) gene family. This compound has garnered attention for its potential in cancer therapy due to its ability to induce apoptosis in various cancer cell lines and enhance the efficacy of conventional chemotherapeutic agents.
This compound functions primarily by downregulating survivin at both the mRNA and protein levels. Survivin plays a crucial role in inhibiting apoptosis and promoting cell proliferation. The mechanism involves the dissociation of the paraspeckle regulatory protein (p54 nrb) from interleukin enhancer-binding factor 3 (ILF3), leading to altered subcellular localization and subsequent downregulation of survivin expression .
Preclinical Studies
In preclinical evaluations, this compound has demonstrated significant anti-tumor activity across various cancer models. It has been shown to:
- Induce Apoptosis : In non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) models, YM155 effectively triggered programmed cell death pathways.
- Enhance Chemotherapy Efficacy : The compound has been found to synergistically enhance the effects of platinum-based chemotherapy agents like carboplatin and paclitaxel .
- Inhibit Tumor Growth : Studies indicate that YM155 can suppress tumor growth and metastasis in xenograft models, particularly in aggressive cancers such as melanoma and bladder cancer .
Phase I/II Study
A notable phase I/II clinical trial investigated the safety and efficacy of this compound in combination with carboplatin and paclitaxel for patients with stage IV NSCLC. Key findings include:
- Patient Demographics : A total of 41 patients participated, primarily with NSCLC.
- Dosage : Patients received escalating doses of this compound ranging from 3.6 to 12 mg/m².
- Safety Profile : The treatment was generally well tolerated, with hematological toxicities being the most common adverse effects.
- Efficacy : The study recorded a modest response rate of 5.4%, with a median progression-free survival (PFS) of 5.7 months and overall survival (OS) of 16.1 months .
Study Parameter | Value |
---|---|
Total Patients | 41 |
Maximum Tolerated Dose | 10 mg/m² |
Response Rate | 5.4% |
Median PFS | 5.7 months |
Median OS | 16.1 months |
Further Investigations
Subsequent studies have explored the drug's effects on other types of cancer, including lymphomas and breast cancer, revealing varying degrees of efficacy and safety profiles. For instance, a multicenter phase II study noted that while YM155 enhanced responses in B-cell non-Hodgkin lymphoma when combined with rituximab, it showed limited effectiveness in breast cancer populations .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study in NSCLC : Patients treated with YM155 alongside standard chemotherapy exhibited improved tumor regression compared to historical controls receiving chemotherapy alone.
- Adaptation Mechanisms : Research indicated that chronic exposure to YM155 led to cellular adaptations involving oxidative stress responses, which may explain some resistance observed in late-stage trials .
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYUDDJPRGKNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228817 | |
Record name | Sepantronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781661-94-7 | |
Record name | Sepantronium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=781661-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sepantronium bromide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sepantronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEPANTRONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Although initially developed as a survivin suppressant, research suggests that Sepantronium bromide's primary mode of action is the induction of DNA damage through the generation of reactive oxygen species (ROS). [, , ] This DNA damage subsequently triggers a cascade of downstream effects, including cell cycle arrest, apoptosis, and potentially parthanatos. [, ]
A: this compound, a quinone-based compound, undergoes a 2-electron reductive activation that leads to the generation of ROS. [] This process can occur independently of oxygen and hydrogen peroxide, distinguishing it from typical quinone mechanisms. []
A: The DNA damage inflicted by this compound activates DNA damage response pathways, leading to cell cycle arrest and ultimately cell death. [, ] Interestingly, in some esophageal squamous-cell carcinoma cell lines, this compound has been shown to switch radiation-induced senescence to apoptosis, further enhancing radiosensitivity. []
ANone: The molecular formula of this compound is C17H17BrN4O2S. It has a molecular weight of 409.3 g/mol.
A: While specific spectroscopic data is not provided in the provided abstracts, they mention techniques such as circular dichroism, absorption spectroscopy, and mass spectrometry being used to characterize the compound and its interactions. [, ]
A: Yes, molecular modeling studies have been conducted to investigate the interaction of this compound with DNA. [] These studies suggested that this compound does not interact with DNA in a manner that would cause intercalation, challenging the initial assumptions about its mechanism of action. []
ANone: The provided abstracts do not delve into specific SAR studies for this compound.
A: this compound is known to be light-sensitive. [] This sensitivity necessitates careful handling and storage procedures to maintain its efficacy.
A: Yes, researchers are investigating the use of liposomal formulations and polymeric nanoparticles to encapsulate this compound. [, ] These strategies aim to enhance drug stability, prolong circulation time, and improve delivery to target tissues, such as glioblastoma cells. [, ]
A: Studies in Japanese patients with advanced solid tumors demonstrated that this compound exhibits dose proportionality in its pharmacokinetics. [] Additionally, renal impairment has been found to influence the pharmacokinetics of the compound. []
A: A study comparing this compound pharmacokinetics in US and Japanese patients with solid tumors or non-Hodgkin lymphoma found no significant differences between the two populations. []
A: Research indicates that this compound faces challenges in penetrating the blood-brain barrier, limiting its efficacy in treating conditions like glioblastoma. [] Nanoparticle formulations are being explored to overcome this limitation. []
A: this compound exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including those derived from melanoma, lymphoma, lung cancer, prostate cancer, and breast cancer. [, , ] It induces cell cycle arrest and apoptosis in these cell lines. []
A: Yes, this compound has shown promising anti-tumor activity in various xenograft models, including those of esophageal squamous-cell carcinoma, hepatoblastoma, and diffuse large B-cell lymphoma. [, , ] These studies highlight its potential as a single agent or in combination with other therapies.
A: this compound has been evaluated in multiple Phase I and II clinical trials for various cancer types. [, , , ] While early-phase trials showed promising signals, later-phase trials, particularly those combining this compound with docetaxel for melanoma or breast cancer, did not meet their primary endpoints. [, ]
A: Resistance to this compound can arise from persistent activation of the DNA damage response pathway and upregulation of antioxidant mechanisms, such as increased glutathione levels. [] Additionally, feedback loops involving NRF2 and FoxO transcription factors contribute to this compound resistance, particularly in triple-negative breast cancer cells. []
A: The provided abstracts mention hematological toxicities, such as neutropenia and thrombocytopenia, as the most common adverse events observed in clinical trials of this compound. [, ]
A: Yes, researchers are developing anti-GD2 immunoliposomes to deliver this compound specifically to neuroblastoma tumor cells. [] This approach aims to enhance the drug's efficacy and reduce off-target effects. []
A: Research suggests that proteins involved in the DNA damage response pathway might serve as more appropriate biomarkers for predicting this compound efficacy than survivin levels. [] Additionally, a study using PET imaging with [11C]YM155 showed promise in predicting response to this compound. []
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method utilized for the quantification of this compound in biological matrices like mouse plasma. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.